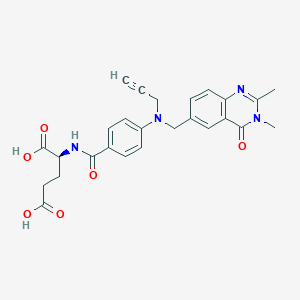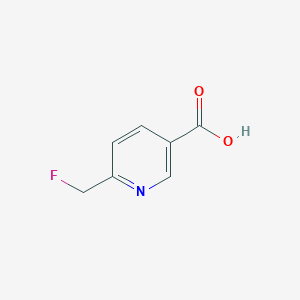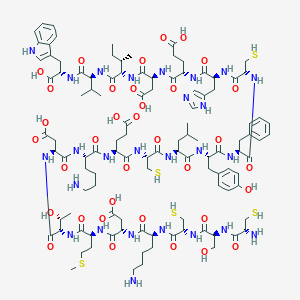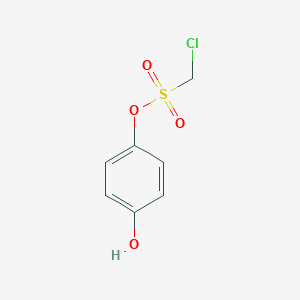
4-Hydroxyphenyl=chloromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyphenyl=chloromethanesulfonate is a chemical compound used in scientific research for various purposes. It is a sulfonating agent that is often used in the synthesis of sulfonate esters and sulfonamides.
Mécanisme D'action
The mechanism of action of 4-Hydroxyphenyl=chloromethanesulfonate involves the reaction between the chloromethyl group and the hydroxyl group of the p-hydroxybenzenesulfonic acid. The reaction results in the formation of a sulfonate ester, which can further react with nucleophiles, such as amines, to form sulfonamides.
Effets Biochimiques Et Physiologiques
4-Hydroxyphenyl=chloromethanesulfonate has no known biochemical or physiological effects in humans or animals. However, it can react with biological molecules, such as proteins, and modify their properties, which can affect their function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Hydroxyphenyl=chloromethanesulfonate in lab experiments include its high reactivity, which allows for rapid and efficient sulfonation reactions, and its ability to introduce sulfonate groups into biomolecules, which can change their properties and function. The limitations of using the compound include its toxicity and potential for side reactions, which can affect the yield and purity of the product.
Orientations Futures
For the use of 4-Hydroxyphenyl=chloromethanesulfonate in scientific research include:
1. Development of new sulfonation reactions: The compound can be used to develop new sulfonation reactions that can be applied in the synthesis of novel organic compounds.
2. Protein engineering: The compound can be used in protein engineering to introduce sulfonate groups into proteins and modify their properties for specific applications.
3. Chemical biology: The compound can be used in chemical biology to label and track biomolecules in living cells and organisms.
4. Polymer synthesis: The compound can be used in the synthesis of new polymers with unique properties and applications.
Conclusion:
In conclusion, 4-Hydroxyphenyl=chloromethanesulfonate is a useful compound in scientific research for various purposes, including the synthesis of sulfonate esters and sulfonamides, protein modification, chemical labeling, and polymer synthesis. Its mechanism of action involves the reaction between the chloromethyl group and the hydroxyl group of the p-hydroxybenzenesulfonic acid, and it has no known biochemical or physiological effects in humans or animals. The compound has advantages and limitations for lab experiments, and future directions for its use include the development of new sulfonation reactions, protein engineering, chemical biology, and polymer synthesis.
Méthodes De Synthèse
The synthesis of 4-Hydroxyphenyl=chloromethanesulfonate involves the reaction between p-hydroxybenzenesulfonic acid and chloromethyl methyl ether. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as methanol or ethanol. The product is obtained by filtration and recrystallization.
Applications De Recherche Scientifique
4-Hydroxyphenyl=chloromethanesulfonate is used in scientific research for various purposes, including:
1. Synthesis of sulfonate esters and sulfonamides: The compound is used as a sulfonating agent in the synthesis of sulfonate esters and sulfonamides, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
2. Protein modification: The compound is used to modify proteins by introducing sulfonate groups, which can change the properties of the protein and affect its function.
3. Chemical labeling: The compound is used as a chemical label to label proteins, peptides, and other biomolecules for detection and analysis.
4. Polymer synthesis: The compound is used in the synthesis of polymers, such as polystyrene sulfonate, which have applications in various fields, including biomedicine and electronics.
Propriétés
Numéro CAS |
117224-69-8 |
|---|---|
Nom du produit |
4-Hydroxyphenyl=chloromethanesulfonate |
Formule moléculaire |
C7H7ClO4S |
Poids moléculaire |
222.65 g/mol |
Nom IUPAC |
(4-hydroxyphenyl) chloromethanesulfonate |
InChI |
InChI=1S/C7H7ClO4S/c8-5-13(10,11)12-7-3-1-6(9)2-4-7/h1-4,9H,5H2 |
Clé InChI |
SCTASVSATHHSMF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)CCl |
SMILES canonique |
C1=CC(=CC=C1O)OS(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



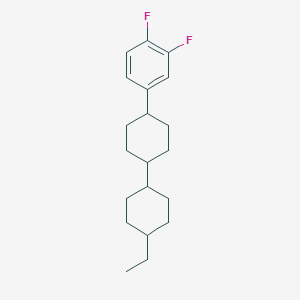
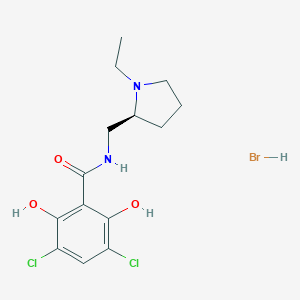
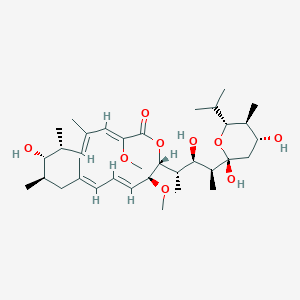
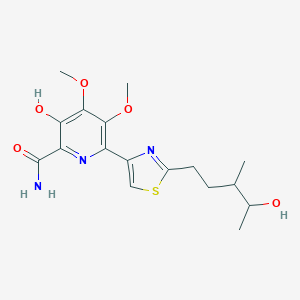
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)
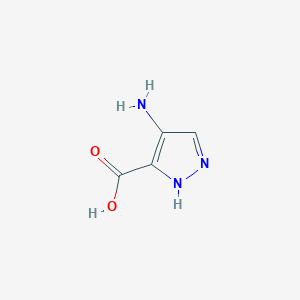
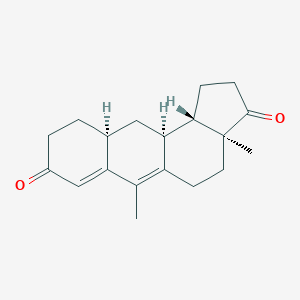
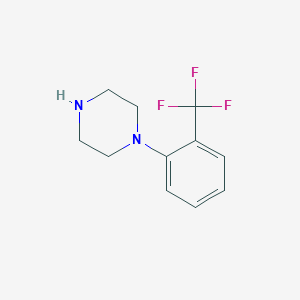
![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)
